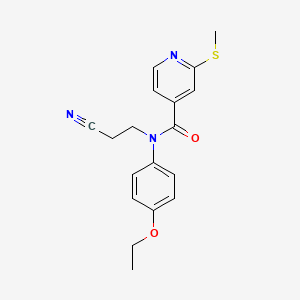![molecular formula C26H22FNO5S B2754150 ethyl 4-[2-(2,4-dimethylbenzoyl)-6-fluoro-1,1-dioxido-4H-1,4-benzothiazin-4-yl]benzoate CAS No. 1114651-67-0](/img/structure/B2754150.png)
ethyl 4-[2-(2,4-dimethylbenzoyl)-6-fluoro-1,1-dioxido-4H-1,4-benzothiazin-4-yl]benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Scientific Research Applications
Synthesis and Characterization
Research on the synthesis and characterization of ethyl 4-[2-(2,4-dimethylbenzoyl)-6-fluoro-1,1-dioxido-4H-1,4-benzothiazin-4-yl]benzoate and related compounds provides foundational knowledge for their potential applications in various fields. The detailed chemical synthesis, structural elucidation through spectroscopic methods, and insights into the chemical properties of these compounds are crucial for their further application in medicinal chemistry, materials science, and beyond.
- Bartlett et al. (1983) explored the synthesis and regiospecific deoxygenation of β-resorcylic ester derivatives to 4-hydroxybenzoates, providing a methodological basis for the synthesis of structurally related compounds (Bartlett et al., 1983).
- Waugh et al. (1985) focused on the synthesis and characterization of selected heteroarotinoids, which are structurally related to the target compound, and evaluated their pharmacological activity, demonstrating the potential for medicinal applications (Waugh et al., 1985).
Antimicrobial and Antifungal Activities
The investigation into the antimicrobial and antifungal activities of compounds related to this compound provides insights into their potential therapeutic applications. These studies contribute to the understanding of how structural modifications can influence biological activity, paving the way for the development of new antimicrobial and antifungal agents.
- Pejchal et al. (2015) synthesized and evaluated the antimicrobial and antifungal activities of novel 1-[(1R)-1-(6-fluoro-1,3-benzothiazol-2-yl)ethyl]-3-substituted phenyl amides, showing comparable or slightly better activity than some medicinal standards (Pejchal et al., 2015).
Nonlinear Optical Properties and Photonic Applications
The exploration of the nonlinear optical properties of derivatives similar to this compound highlights their potential in photonic and electronic applications. The understanding of how these compounds interact with light at various wavelengths can lead to the development of novel materials for optical limiting, imaging, and sensor applications.
- Nair et al. (2022) investigated the third-order nonlinear optical properties of hydrazone derivatives, revealing promising results for photonic devices due to their reverse saturable absorption. This research indicates the potential utility of structurally similar compounds in optical and electronic technologies (Nair et al., 2022).
properties
IUPAC Name |
ethyl 4-[2-(2,4-dimethylbenzoyl)-6-fluoro-1,1-dioxo-1λ6,4-benzothiazin-4-yl]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22FNO5S/c1-4-33-26(30)18-6-9-20(10-7-18)28-15-24(25(29)21-11-5-16(2)13-17(21)3)34(31,32)23-12-8-19(27)14-22(23)28/h5-15H,4H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNGOOFBOISLPLO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)N2C=C(S(=O)(=O)C3=C2C=C(C=C3)F)C(=O)C4=C(C=C(C=C4)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22FNO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



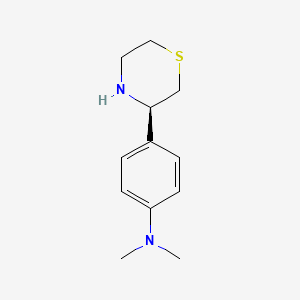
![3-((2-chlorobenzyl)thio)-5-propyl-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one](/img/structure/B2754072.png)
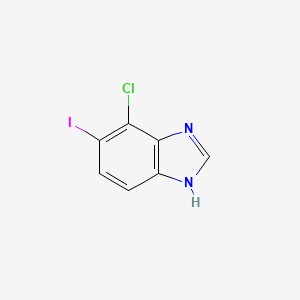
![4-[2-(2H-1,3-benzodioxol-5-yl)pyrrolidine-1-carbonyl]-1-(prop-2-yn-1-yl)piperidine](/img/structure/B2754074.png)
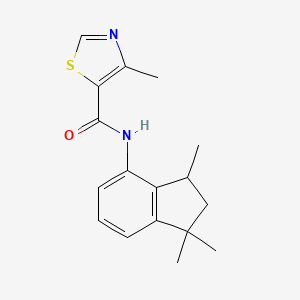
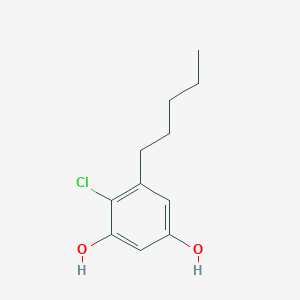
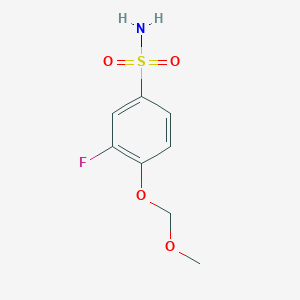
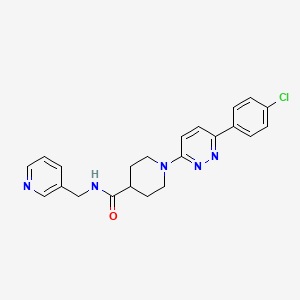
![(Z)-N-(3-allyl-4,6-difluorobenzo[d]thiazol-2(3H)-ylidene)-2-(methylsulfonyl)benzamide](/img/structure/B2754082.png)
![(Z)-2-((6-chloro-4H-benzo[d][1,3]dioxin-8-yl)methylene)-6-hydroxy-7-(morpholinomethyl)benzofuran-3(2H)-one](/img/structure/B2754084.png)
